3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethyl and methyl substituents at the 3 and 8 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazolopyridine derivatives.
Scientific Research Applications
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It has applications in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
1,2,4-Triazolo[1,5-a]pyridine: Used in medicinal chemistry for various biological activities.
Uniqueness
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups at the 3 and 8 positions, respectively, can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
4919-21-5 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
3-ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-3-8-10-11-9-7(2)5-4-6-12(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
AHLKDILPLOWWEB-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C=CC=C2C |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2C |
Origin of Product |
United States |
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